molecular formula C₄₇H₅₃D₅ClIN₄O₁₀ B1162238 Vincristine Chloromethiodide-d5

Vincristine Chloromethiodide-d5

Cat. No.: B1162238
M. Wt: 1006.37
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vincristine Chloromethiodide-d5 is a stable isotope-labeled compound, specifically a deuterated derivative, serving as a critical analytical standard in pharmaceutical and biochemical research . Its primary application is in High-Performance Liquid Chromatography (HPLC) analysis, where it is used as a reference standard for method development, calibration, and the quantitative analysis of vinca alkaloids and their related compounds . This application is vital for ensuring accuracy and precision in research and development efforts focused on drug metabolism, pharmacokinetic studies, and quality control for complex molecules . The compound is derived from Vincristine, a vinca alkaloid chemotherapeutic agent isolated from the plant Catharanthus roseus . Like its parent compound, the mechanism of action for the underlying vinca alkaloid structure involves binding to tubulin, the building block of microtubules, thereby inhibiting microtubule polymerization . This disruption of microtubule dynamics prevents the formation of the mitotic spindle, leading to cell cycle arrest at metaphase and ultimately inducing apoptosis in rapidly dividing cells . Researchers utilize this compound to probe these mechanisms more deeply, using the deuterium label as a tracer in mass spectrometry-based assays to study drug-target interactions and metabolic pathways. This compound is For Research Use Only and is not intended for diagnostic or therapeutic use. It is the responsibility of the researcher to ensure proper handling and disposal in accordance with all applicable laboratory safety regulations. Material Safety Data Sheets (MSDS) should be consulted for complete safety information prior to use .

Properties

Molecular Formula

C₄₇H₅₃D₅ClIN₄O₁₀

Molecular Weight

1006.37

Synonyms

6’-Chloromethylleurocristinium Iodide-d5;  N6’-Chloromethylleurocristinium Iodide-d5;  1H-Indolizino[8,1-cd]carbazole Vincaleukoblastinium Deriv.-d5;  2H-3,7-Chloromethanoazacycloundecino[5,4-b]indole Vincaleukoblastinium Deriv.-d5;  Leurocristine Chloro

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Clinical Implications

  • Synergistic Use with Taxoids : Co-administration of taxoids (10 μg/ml) with vincristine increased intracellular drug accumulation by 3–5 fold in 2780AD cells, suggesting a promising strategy to circumvent resistance .
  • Analytical Challenges: Chemical analysis of deuterated compounds like this compound requires advanced techniques (e.g., LC-MS) to distinguish isotopic patterns and quantify metabolic products, as noted in regulatory guidelines .

Q & A

Q. How can researchers synthesize and characterize Vincristine Chloromethiodide-d5 with high reproducibility?

Methodological Answer : Synthesis requires precise control of deuterium incorporation at specific positions. Utilize crystallographic techniques (e.g., single-crystal X-ray diffraction) to confirm structural integrity, referencing protocols from Dolomanov et al. (2009) for resolving hydrogen/deuterium positioning . Solubility studies in polar solvents (e.g., methanol/water mixtures) should be conducted to optimize crystallization conditions, as demonstrated by Xu et al. (2016) for related alkaloid derivatives . Purity validation via HPLC with deuterium-specific detection (e.g., mass spectrometry) is critical to ensure isotopic fidelity .

Q. What experimental designs are recommended for assessing this compound accumulation in cell cultures?

Methodological Answer : Adopt phased cell culture models (lag, exponential, stationary phases) to track compound uptake kinetics. For example, in Catharanthus roseus cell suspensions, vincristine accumulation peaks in the stationary phase (e.g., 2.52 µg/mg dry weight at 12 days) . Use ANOVA with post hoc t-tests (α ≤ 0.01) to compare phase-specific variances, ensuring biological replicates (n ≥ 5) to mitigate batch variability .

Q. How should researchers validate the stability of this compound under varying pH and temperature conditions?

Methodological Answer : Conduct accelerated stability studies using forced degradation protocols (e.g., 40°C/75% RH for 4 weeks). Monitor deuterium retention via NMR (e.g., 2H^2H-NMR) and compare degradation products to non-deuterated analogs using LC-MS/MS. Reference Espeau et al. (2013) for polymorphic stability analysis in related compounds .

Advanced Research Questions

Q. How can isotopic labeling (deuterium) in this compound improve mechanistic studies of metabolic pathways?

Methodological Answer : Deuterium labeling enables tracking of metabolic fate via isotopic tracing. Design in vitro hepatocyte assays with deuterated media, and quantify metabolite ratios using high-resolution mass spectrometry (HRMS). Compare deuterium retention rates to non-deuterated controls to identify rate-limiting enzymatic steps, as modeled by Zeng et al. (2018) for isotopic analogs . For in vivo models, employ pharmacokinetic/pharmacodynamic (PK/PD) modeling with compartmental analysis to assess tissue-specific distribution .

Q. What statistical approaches resolve contradictions in this compound efficacy data across different experimental models?

Methodological Answer : Apply meta-analytic frameworks to reconcile discrepancies. For example, if in vitro cytotoxicity data conflicts with in vivo tumor regression results, use Kaplan-Meier survival analysis (log-rank tests) for longitudinal studies and multivariate regression to adjust for confounders (e.g., tumor microenvironment heterogeneity). Reference Thalladi et al. (2000) for crystallographic data standardization to minimize structural variability .

Q. How can researchers optimize co-crystallization of this compound with target proteins for structural biology studies?

Methodological Answer : Screen co-crystallization conditions using high-throughput microfluidic platforms. Prioritize buffers mimicking physiological pH (6.8–7.4) and include cryoprotectants (e.g., glycerol) for X-ray diffraction. For deuterium-specific interactions, employ neutron crystallography, as outlined by Du et al. (2015) for alkaloid-protein complexes . Validate binding affinities via surface plasmon resonance (SPR) with deuterated vs. non-deuterated analogs.

Q. What methodologies address oxidative stress artifacts in this compound toxicity assays?

Methodological Answer : Incorporate redox-sensitive probes (e.g., malondialdehyde (MDA) for lipid peroxidation) alongside vincristine treatment. Use paired t-tests to compare oxidative markers in treated vs. control groups, ensuring sample size adequacy (n ≥ 6) to detect subtle effects, as shown in plasma MDA studies . For cell-based assays, integrate ROS scavengers (e.g., N-acetylcysteine) to isolate compound-specific toxicity from oxidative noise .

Data Reporting and Reproducibility

Q. How should researchers document experimental protocols for this compound to ensure reproducibility?

Methodological Answer : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Provide raw crystallographic data (e.g., CIF files) in repositories like Zenodo or ChemRxiv, and include stepwise synthesis protocols in supplemental materials . For pharmacological data, report exact ANOVA parameters (F-values, degrees of freedom) and software versions (e.g., R 4.3.1) .

Q. What criteria define robust structure-activity relationship (SAR) studies for deuterated vincristine analogs?

Methodological Answer : Combine computational docking (e.g., AutoDock Vina) with experimental IC50 determinations. Use correlation matrices to link deuterium positioning to activity changes, referencing Yamasaki et al. (2006) for hydrogen-bonding network analyses in related compounds . Validate SAR hypotheses via site-directed mutagenesis of target proteins (e.g., tubulin isoforms).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.